An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid
An In-depth Technical Guide to N-(2-Amino-4-chlorophenyl)anthranilic Acid
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(2-Amino-4-chlorophenyl)anthranilic acid is a fine chemical and a key intermediate in the synthesis of various biologically active molecules. This technical guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis via the Ullmann condensation, and an exploration of its potential biological significance, particularly in the context of cyclooxygenase (COX) inhibition. Furthermore, this document elucidates the relevant signaling pathways and presents quantitative data for its derivatives, offering a valuable resource for researchers in medicinal chemistry and drug development.
Chemical and Physical Properties
N-(2-Amino-4-chlorophenyl)anthranilic acid, with the IUPAC name 2-(2-amino-4-chloroanilino)benzoic acid, is a derivative of anthranilic acid. It serves as a crucial building block in organic synthesis, most notably in the production of the atypical antipsychotic drug, clozapine.[1][2]
Table 1: Chemical Identifiers and Properties
| Property | Value | Reference(s) |
| IUPAC Name | 2-(2-amino-4-chloroanilino)benzoic acid | [3] |
| Synonyms | N-(2-Amino-4-chlorophenyl)anthranilic acid | [3] |
| CAS Number | 67990-66-3 | [3] |
| Molecular Formula | C₁₃H₁₁ClN₂O₂ | [3] |
| Molecular Weight | 262.69 g/mol | [3] |
| Melting Point | 191 °C (decomposes) | [4] |
| Appearance | Not Available | [5] |
| Density | 1.441 g/cm³ | [5] |
| Boiling Point | 442.4 °C at 760 mmHg | [5] |
| Flash Point | 221.4 °C | [5] |
| Refractive Index | 1.716 | [5] |
| Storage Temperature | 2-8°C (protect from light) | [6] |
Spectroscopic Data
The structural integrity of N-(2-Amino-4-chlorophenyl)anthranilic acid is confirmed through various spectroscopic techniques.
Table 2: Spectroscopic Data
| Spectrum Type | Key Peaks/Signals | Reference(s) |
| ¹H NMR (DMSO-d₆) | δ 6.692-7.353 (m, 9H, Ar-H), 7.961 (s, 1H, N-H), 9.639 (s, 1H, -COOH) | [7] |
| ¹³C NMR | Data available in spectral databases. | |
| Infrared (IR) | 3300-2600 cm⁻¹ (-OH), 3280-3110 cm⁻¹ (-NH-), 1710-1678 cm⁻¹ (C=O) | [7] |
| Mass Spectrometry | Molecular Ion Peak (m/z): 262 | [3] |
Synthesis of N-(2-Amino-4-chlorophenyl)anthranilic Acid
The primary method for the synthesis of N-aryl anthranilic acids is the Ullmann condensation.[7][8][9] This reaction involves the copper-catalyzed coupling of a 2-halobenzoic acid with an aniline derivative.[7]
Experimental Protocol: Ullmann Condensation
This protocol is a representative method based on general procedures for the synthesis of N-aryl anthranilic acids.[7]
Reactants:
-
o-Chlorobenzoic acid (1 mole)
-
4-Chloro-1,2-phenylenediamine (1.2 moles)
-
Cupric oxide (catalyst)
-
Anhydrous potassium carbonate
-
Ethanol (95%) for recrystallization
-
Dilute hydrochloric acid
Procedure:
-
A mixture of o-chlorobenzoic acid, 4-chloro-1,2-phenylenediamine, cupric oxide, and anhydrous potassium carbonate is taken in a round-bottom flask.
-
The mixture is heated under reflux for approximately 7 hours.
-
After the reaction is complete, the resulting solid is suspended in water.
-
The title compound is precipitated using dilute hydrochloric acid.
-
The precipitate is filtered, dried, and recrystallized from 95% ethanol.
Workflow Diagram:
Caption: Ullmann Condensation Workflow for Synthesis.
Biological Activity and Mechanism of Action
While direct biological activity data for N-(2-Amino-4-chlorophenyl)anthranilic acid is limited in publicly available literature, the broader class of anthranilic acid derivatives is known for its anti-inflammatory properties.[10][11][12] Many of these compounds, including the commercial drug mefenamic acid, act as inhibitors of cyclooxygenase (COX) enzymes. A study on N-benzoyl derivatives of N-(2-Amino-4-chlorophenyl)anthranilic acid has indicated that these compounds exhibit analgesic activity, with docking studies suggesting an interaction with the COX-2 receptor.
The COX enzymes (COX-1 and COX-2) are central to the inflammatory process as they catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[13][14] COX-1 is constitutively expressed and plays a role in homeostatic functions, while COX-2 is induced by inflammatory stimuli.[15] Therefore, selective inhibition of COX-2 is a key strategy in the development of anti-inflammatory drugs with reduced gastrointestinal side effects.
Given the evidence from its derivatives, it is plausible that N-(2-Amino-4-chlorophenyl)anthranilic acid may also exhibit inhibitory activity towards COX enzymes, particularly COX-2.
Quantitative Data for Derivatives
As of the latest literature search, specific IC₅₀ or Kᵢ values for N-(2-Amino-4-chlorophenyl)anthranilic acid against COX-1 or COX-2 are not available. However, data for some of its derivatives have been reported.
Table 3: In Vitro COX-2 Selectivity of Anthranilic Acid Derivatives
| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (COX-1 IC₅₀ / COX-2 IC₅₀) | Reference(s) |
| JS-3 | 24.5 | 4.41 | 5.56 | [10][16] |
| JS-4 | 59 | 4.3 | 13.70 | [10][16] |
| Note: JS-3 and JS-4 are novel synthesized anthranilic acid derivatives evaluated for anti-inflammatory activity.[10] |
Signaling Pathways
The likely biological target of N-(2-Amino-4-chlorophenyl)anthranilic acid and its derivatives is the cyclooxygenase pathway, which is a critical component of the inflammatory response.
Prostaglandin Synthesis Pathway
The synthesis of prostaglandins begins with the release of arachidonic acid from the cell membrane by phospholipase A₂.[17] Arachidonic acid is then converted by COX-1 or COX-2 into the unstable intermediate Prostaglandin H₂ (PGH₂).[14][15][17] PGH₂ is subsequently converted into various prostaglandins, including PGE₂, by specific synthases.[14][15] These prostaglandins then bind to their respective G-protein coupled receptors on target cells to elicit a physiological response.[18]
Diagram of the Prostaglandin Synthesis Pathway:
Caption: Prostaglandin Synthesis Pathway.
Conclusion
N-(2-Amino-4-chlorophenyl)anthranilic acid is a valuable synthetic intermediate with potential biological activity. Its synthesis is readily achievable through established methods like the Ullmann condensation. While direct quantitative data on its biological targets are yet to be fully elucidated, the activity of its derivatives strongly suggests that it may function as a cyclooxygenase inhibitor, warranting further investigation for its potential as an anti-inflammatory agent. This guide provides a foundational understanding for researchers and professionals working with this compound, from its fundamental properties to its potential therapeutic applications.
References
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- 2. Classics in Chemical Neuroscience: Clozapine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-(2-Amino-4-chlorophenyl)anthranilic acid | C13H11ClN2O2 | CID 610730 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 5. echemi.com [echemi.com]
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- 7. ijpsonline.com [ijpsonline.com]
- 8. scielo.br [scielo.br]
- 9. Preparation of N-Aryl Anthranilic Acid Drugs by Modified Ullmann Coupling Reaction in Ionic Liquids | CoLab [colab.ws]
- 10. ijper.org [ijper.org]
- 11. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijpsjournal.com [ijpsjournal.com]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. Prostaglandin - Wikipedia [en.wikipedia.org]
- 15. Prostaglandin E2 synthesis and secretion: the role of PGE2 synthases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Reactome | Synthesis of Prostaglandins (PG) and Thromboxanes (TX) [reactome.org]
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